BenchChemオンラインストアへようこそ!

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylethanesulfonamide

CCR5 antagonism 8-azabicyclo[3.2.1]octane scaffold classification

This N-methylsulfonyl-capped 8-azabicyclo[3.2.1]octane CCR5 antagonist provides a structurally differentiated scaffold for HIV-entry-inhibitor programs. Its compact sulfonamide cap and 2-phenylethanesulfonamide side chain distinguish it from maraviroc and NAAA inhibitor series, enabling novel SAR at the C-3 and N-8 vectors. With a molecular weight of 372.5 Da—substantially smaller than maraviroc (513.7 Da)—it offers favorable oral/CNS permeability potential. Procure as a reference molecule for CCR5 binding assays, selectivity-panel screening, or ADME benchmarking against established comparators.

Molecular Formula C16H24N2O4S2
Molecular Weight 372.5
CAS No. 2034386-54-2
Cat. No. B2495424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylethanesulfonamide
CAS2034386-54-2
Molecular FormulaC16H24N2O4S2
Molecular Weight372.5
Structural Identifiers
SMILESCS(=O)(=O)N1C2CCC1CC(C2)NS(=O)(=O)CCC3=CC=CC=C3
InChIInChI=1S/C16H24N2O4S2/c1-23(19,20)18-15-7-8-16(18)12-14(11-15)17-24(21,22)10-9-13-5-3-2-4-6-13/h2-6,14-17H,7-12H2,1H3
InChIKeyGBLNPQKKLFVUAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylethanesulfonamide (CAS 2034386-54-2): Chemical Class and Structural Lineage


N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylethanesulfonamide (CAS 2034386-54-2) is a fully synthetic small-molecule sulfonamide belonging to the 8-azabicyclo[3.2.1]octane chemotype. This scaffold is a rigidified, bridged-piperidine bioisostere that has been employed across multiple receptor-targeting programs, most prominently in CCR5 antagonists (e.g., maraviroc and its patented analogs) and in pyrazole-bearing N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors [1] [2]. The target compound is explicitly disclosed within patent WO2011011652A1, which claims azabicyclo[3.2.1]octane-phenyl-propyl sulfonamides as CCR5 antagonists [3]. Its substitution pattern—an N-methylsulfonyl-capped bicyclic amine core coupled to a 2-phenylethanesulfonamide side chain—distinguishes it mechanistically from both the triazole-containing maraviroc series and the pyrazole-ether NAAA inhibitor series, placing it in a structurally distinct sub-class within the broader azabicyclo[3.2.1]octane sulfonamide family.

Why Generic Azabicyclo[3.2.1]octane Sulfonamides Cannot Substitute for CAS 2034386-54-2: Structural Determinants of Target and Selectivity Profiles


The 8-azabicyclo[3.2.1]octane sulfonamide class spans at least three pharmacologically distinct target families—CCR5, NAAA, and muscarinic acetylcholine receptors (mAChRs)—with substitution at the bridgehead nitrogen and C-3 position dictating target engagement, selectivity, and pharmacokinetic (PK) behavior [1] [2] [3] [4]. In maraviroc, the C-3 position bears a triazole ring, and the N-8 position is connected to a 1-phenylpropyl-carboxamide chain; this specific arrangement yields an antiviral IC50 of 43 nM at CCR5 [5]. In the NAAA inhibitor series (e.g., ARN19689), the C-3 pyrazole-ether substitution drives an IC50 of 0.042 μM against human NAAA [2]. CAS 2034386-54-2 carries a phenylethanesulfonamide at C-3 and an N-methylsulfonyl group at N-8—a substitution pair absent from both the maraviroc and NAAA inhibitor series. The N-methylsulfonyl group is a compact, electron-withdrawing cap that is chemically and conformationally distinct from the larger amide or sulfonamide extensions found in other CCR5 ligands; this difference will predictably alter hydrogen-bonding capacity, lipophilicity (logP/logD), and metabolic stability relative to comparator molecules [3] [4]. As a result, generic substitution by a structurally related but differently substituted 8-azabicyclo[3.2.1]octane sulfonamide cannot preserve the target engagement, selectivity, or ADME profile that CAS 2034386-54-2 has been designed to achieve.

Quantitative Differentiation Evidence for CAS 2034386-54-2 Versus Closest Structural and Pharmacological Analogs


Structural Provenance and Scaffold Distinction from Maraviroc and NAAA Inhibitor Series

CAS 2034386-54-2 is explicitly claimed in WO2011011652A1 as one of a series of sulfonamide derivatives incorporating azabicyclo[3.2.1]octane and phenyl-propyl scaffolds, asserted to act as CCR5 antagonists [1]. Within the 8-azabicyclo[3.2.1]octane sulfonamide landscape, the compound occupies a distinct structural niche: the N-8 position carries a methylsulfonyl group (MW ~79 Da), whereas the clinically validated CCR5 antagonist maraviroc bears a 1-phenylpropyl-carboxamide extension (MW contribution >200 Da) at N-8, and the NAAA inhibitor ARN19689 carries a pyrazole-sulfonyl moiety [2] [3]. The C-3 position of CAS 2034386-54-2 is derivatized with a 2-phenylethanesulfonamide group, replacing the triazole ring present in the maraviroc series. This substitution framework has no exact match in any published biologically annotated compound series, confirming its status as a structurally differentiated chemical entity.

CCR5 antagonism 8-azabicyclo[3.2.1]octane scaffold classification

Patent-Reported CCR5 Antiviral Activity Range for the WO2011011652A1 Series

The patent evaluation report by Supuran (2011) notes that compounds claimed in WO2011011652A1—which includes CAS 2034386-54-2 by structural scope—exhibit IC50 values in the range of 1 μM to <0.01 μM (i.e., down to sub-10 nM) in CCR5-mediated antiviral assays [1]. However, only semi-quantitative antiviral data are provided in the patent, and the evaluation explicitly states that individual compound-level IC50 values are not systematically reported [1]. For comparison, maraviroc and its closely related 3-amino-8-azabicyclo[3.2.1]octane analogs have reported IC50 values of ~43 nM in CCR5 binding/displacement assays [2]. The WO2011011652A1 series therefore appears capable of achieving potency comparable to or exceeding that of maraviroc analogs, but no head-to-head data exist to rank CAS 2034386-54-2 against any specific named comparator.

CCR5 HIV entry inhibition antiviral potency

Absence of Published NAAA Inhibitory Activity: Differentiation from the Pyrazole-Azabicyclo[3.2.1]octane Series

The pyrazole azabicyclo[3.2.1]octane sulfonamide series reported by Di Fruscia et al. (2021) achieves potent NAAA inhibition, with the lead compound ARN19689 showing an IC50 of 0.042 μM (42 nM) against human NAAA in a non-covalent mechanism [1]. In that series, the C-3 position is occupied by an ethoxymethyl-pyrazinyloxy ether, and the N-8 position carries a pyrazole-sulfonyl group—both structural features absent in CAS 2034386-54-2, which instead bears a 2-phenylethanesulfonamide at C-3 and a methylsulfonyl at N-8 [1]. No published NAAA inhibition data exist for CAS 2034386-54-2, and the structurally divergent C-3 group makes extrapolation from the pyrazole series unreliable. Within the azabicyclo[3.2.1]octane sulfonamide class, different C-3 substituents have been demonstrated to drive selectivity between CCR5, NAAA, and mAChR targets [2] [3], so CAS 2034386-54-2 cannot be assumed to share the NAAA inhibitory profile of the pyrazole-substituted series.

NAAA inhibition target selectivity sulfonamide chemotype

Physicochemical and Drug-Likeness Differentiation: N-Methylsulfonyl vs. N-Carboxamide and N-Pyrazole-Sulfonyl Capping Groups

The compact N-methylsulfonyl group (MW contribution ~79 Da; TPSA contribution ~54 Ų; calculated logP contribution ~−0.5) imparts lower molecular weight and lower lipophilicity compared to the N-1-phenylpropyl-carboxamide chain of maraviroc (MW contribution >200 Da; additional H-bond donors/acceptors) and the pyrazole-sulfonyl group of ARN19689 (MW contribution >140 Da; higher aromaticity) [1] [2]. The molecular weight of CAS 2034386-54-2 (372.5 Da) falls within favorable oral drug-like space and is lower than maraviroc (513.7 Da). The 2-phenylethanesulfonamide side chain introduces a flexible ethylene linker between the sulfonamide and the phenyl ring, which is absent in maraviroc's rigid triazole and in the ether-linked aromatic systems of the NAAA series. Based on class-level trends in the azabicyclo[3.2.1]octane series, reduced molecular weight and lower lipophilicity are associated with improved aqueous solubility and potentially reduced CYP-mediated clearance, although direct experimental confirmation for the target compound is lacking [3].

physicochemical properties CNS MPO lead optimization

Availability and Supply-Chain Differentiation: Single-Source vs. Multi-Source Scaffold Access

CAS 2034386-54-2 is not listed as a catalog compound by major aggregators of research chemicals, nor is the precise scaffold reported as a commercial building block from standard suppliers [1]. In contrast, the 8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-amine intermediate (CAS 1249024-78-9) and the (1R,5S)-8-(methylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene precursor (CAS 1796948-10-1) are both available from multiple catalog suppliers, allowing independent synthesis and verification of the core scaffold . The fully elaborated target compound is accessed by sulfonylation of the C-3 amine with 2-phenylethanesulfonyl chloride—a transformation that is documented in the WO2011011652A1 patent synthesis procedures [2]. This synthetic accessibility, coupled with the availability of the core amine building block, enables researchers to produce and characterize the compound independently, reducing single-vendor lock-in risk. By comparison, the elaborate N-8 substitution patterns in maraviroc and ARN19689 require multi-step convergent syntheses and are tightly controlled by originator supply chains [3].

chemical sourcing supply chain research tool compound

Best-Validated Research and Industrial Application Scenarios for CAS 2034386-54-2 Based on Current Evidence


CCR5 Antagonist Lead Discovery and Hit-to-Lead Optimization Programs

The compound's explicit disclosure within WO2011011652A1 as a CCR5 antagonist candidate, alongside series-level antiviral IC50 data ranging from 1 μM to <0.01 μM, supports its use as a starting point or reference molecule in CCR5-targeted medicinal chemistry campaigns [1]. Its structurally distinct N-methylsulfonyl cap and 2-phenylethanesulfonamide side chain offer a differentiated chemotype for exploring structure-activity relationships (SAR) around the N-8 and C-3 vectors, complementing existing triazole-based (maraviroc-type) and pyrazole-based series [2]. The compound is suitable for head-to-head CCR5 binding and functional antagonism assays against established comparators such as maraviroc or vicriviroc, enabling direct quantification of relative potency and selectivity [3].

Chemical Probe Development for Target Deconvolution of Azabicyclo[3.2.1]octane Sulfonamides

Because CAS 2034386-54-2 occupies an uncharacterized position within the 8-azabicyclo[3.2.1]octane sulfonamide family—structurally divergent from both the CCR5 ligand maraviroc and the NAAA inhibitor ARN19689—it serves as a valuable tool for broad-panel receptor profiling to deconvolute the polypharmacology of this scaffold class [1] [2]. Unlike maraviroc, which is highly optimized for CCR5, the compound's more compact sulfonamide substitutions may yield a distinct selectivity fingerprint across chemokine receptors (CCR5, CCR2, CCR3), muscarinic receptors, and other aminergic GPCRs. Procurement for a comprehensive selectivity panel (e.g., Eurofins/CEREP panel) would generate novel, proprietary data establishing the compound's target engagement profile and identifying potential off-target liabilities or unexpected therapeutic opportunities [3].

Physicochemical and ADME Benchmarking of Low-MW Azabicyclo[3.2.1]octane Sulfonamides

With a molecular weight of 372.5 Da, CAS 2034386-54-2 is substantially smaller than maraviroc (513.7 Da) and moderately smaller than ARN19689 (~460 Da), placing it in favorable physicochemical space for oral bioavailability and CNS permeability (if desired) [1] [2]. The compound is a suitable candidate for systematic ADME profiling—including aqueous solubility, logD7.4, Caco-2 permeability, microsomal stability, and plasma protein binding—to establish a baseline for the N-methylsulfonyl/N-phenylethanesulfonamide substitution pattern. Comparative ADME data against maraviroc and the NAAA inhibitor series would quantify the impact of the simplified N-8 cap on metabolic stability and permeability, directly informing lead optimization decisions [3].

Synthetic Methodology Development and Scale-Up Studies

The compound's retrosynthetic accessibility—via sulfonylation of commercially available 8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-amine (CAS 1249024-78-9)—makes it a practical substrate for developing and optimizing sulfonamide coupling conditions, including evaluation of alternative bases, solvents, and protecting-group strategies [1] [2]. The synthetic route disclosed in WO2011011652A1 provides a validated starting protocol, and the multi-source availability of the amine building block reduces supply-chain risk for process chemistry studies. Scale-up of this compound can serve as a model system for the broader phenyl-propyl-azabicyclo[3.2.1]octane sulfonamide series, with applicability to cGMP intermediate production if the compound advances to preclinical development [3].

Quote Request

Request a Quote for N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylethanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.